

Indralin: A Technical Guide to an Emergency Radioprotector

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Compound of Interest

Compound Name: *indralin*

Cat. No.: *B1176923*

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This technical guide provides an in-depth overview of **indralin** (B-190), a potent emergency radioprotector. **Indralin** has been investigated for its capacity to prevent acute radiation injuries following exposure to high-dose rates of ionizing radiation. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core mechanisms and experimental workflows.

Core Mechanism of Action

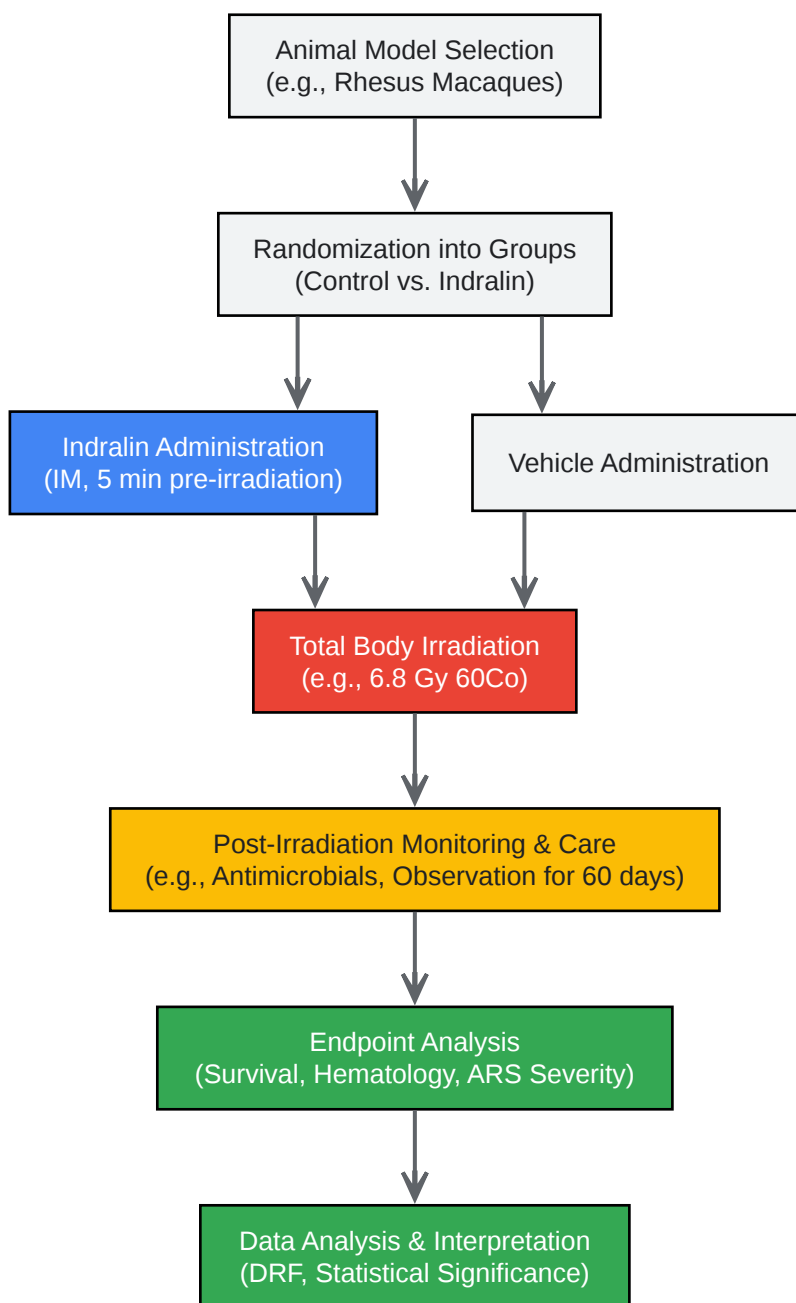
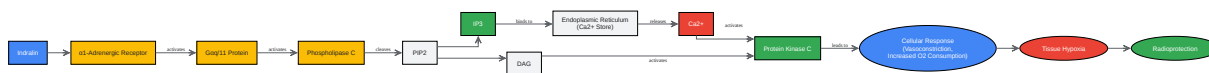
Indralin operates as a direct $\alpha 1$ -adrenomimetic agent.^{[1][2][3]} Its radioprotective effect is primarily attributed to the induction of acute hypoxia in radiosensitive tissues.^{[1][2][4]} This is achieved through a dual mechanism:

- **Vasoconstriction:** As an $\alpha 1$ -adrenergic agonist, **indralin** causes the constriction of pre-capillary smooth muscles, leading to a reduction in blood flow.^{[1][3]}
- **Increased Oxygen Consumption:** Simultaneously, it stimulates tissue respiration, further depleting oxygen levels in the cells.^[1]

This combined action results in a state of transient, acute circulatory and tissue hypoxia, which partially neutralizes the "oxygen effect" of radiation, where the presence of oxygen enhances radiation-induced damage.^{[1][5]} The pharmacological action of **indralin** can be blocked by α -adrenoceptor blocking agents like tropaphen, prazosin, and chlorpromazine.^{[1][2][4]}

Signaling Pathway

The radioprotective properties of **indralin** are initiated through its interaction with α 1-adrenergic receptors.[6] This interaction activates G α q/11-protein coupled receptors, stimulating IP3-kinase. This enzyme then phosphorylates phosphoinositol-4,5-diphosphate to inositol-1,4,5-triphosphate (IP3). Subsequently, IP3, via phospholipase C, triggers the release of intracellular Ca²⁺ from the sarcoplasmic reticulum, activating calcium-dependent protein kinase C and realizing the α 1-adrenergic effect.[6]



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